molecular formula C14H14BrF3O2 B8168749 (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate

(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate

Cat. No.: B8168749
M. Wt: 351.16 g/mol
InChI Key: UEUQFXGNLDRHHQ-FNORWQNLSA-N
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Description

(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylate group with a tert-butyl substituent. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate typically involves the following steps:

  • Bromination: : Starting with 2-(trifluoromethyl)benzene, bromination at the 4-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Formation of Acrylate: : The brominated compound is then reacted with tert-butyl acrylate in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate or bromide ion.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Bromate or bromide ions.

  • Reduction: : Phenyl derivatives without the bromine atom.

  • Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its pharmacological properties and potential use in drug development.

  • Industry: : Employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity with biological targets.

Comparison with Similar Compounds

(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can be compared with other similar compounds such as (E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and (E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate . The presence of different halogens (chlorine, fluorine) in these compounds can affect their reactivity and biological activity, highlighting the uniqueness of the bromine-containing compound.

List of Similar Compounds

  • (E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate

  • (E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate

  • (E)-tert-butyl 3-(4-iodo-2-(trifluoromethyl)phenyl)acrylate

Properties

IUPAC Name

tert-butyl (E)-3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(15)8-11(9)14(16,17)18/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUQFXGNLDRHHQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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